molecular formula C12H12N2 B8691104 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile

2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile

Cat. No.: B8691104
M. Wt: 184.24 g/mol
InChI Key: FYDQGIIRHVCOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 4,6-dimethylindole with acetonitrile under specific conditions. One common method is the Sonogashira reaction, which involves coupling an acetoxyaryl iodide with an alkyne, followed by further reactions to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Sonogashira reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The indole ring can interact with biological receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is unique due to the presence of two methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in certain reactions and applications compared to its analogs.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile

InChI

InChI=1S/C12H12N2/c1-8-5-9(2)12-10(3-4-13)7-14-11(12)6-8/h5-7,14H,3H2,1-2H3

InChI Key

FYDQGIIRHVCOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC=C2CC#N)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Cc1cc(C)c2c(CN(C)C)c[nH]c2c1
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Synthesis routes and methods II

Procedure details

A solution of [(4,6-dimethyl-1H-indol-3-yl)methyl]dimethylamine from Step A (98.0 mg, 0.484 mmol) and potassium cyanide (315 mg, 4.84 mmol) in DMF (2 mL) and H2O (2 mL) was heated at 100° C. for 2 h. The reaction mixture was partitioned between EtOAc (20 mL) and saturated NaCl (10 mL). The layers were separated and the organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. Purification of the crude product by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH-100:0 to 98:2, gave the title compound. MS: m/z=185 (M+1).
Name
[(4,6-dimethyl-1H-indol-3-yl)methyl]dimethylamine
Quantity
98 mg
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315 mg
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2 mL
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solvent
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2 mL
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solvent
Reaction Step One

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